1,2-Bis(2-methoxyphenoxy)ethane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-[2-(2-methoxyphenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-17-13-7-3-5-9-15(13)19-11-12-20-16-10-6-4-8-14(16)18-2/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUCDPRGDNRQQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203824 | |
| Record name | 1,2-Bis(2-methoxyphenoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203824 | |
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Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553-45-7 | |
| Record name | 1,1′-[1,2-Ethanediylbis(oxy)]bis[2-methoxybenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Bis(2-methoxyphenoxy)ethane | |
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| Record name | Guaiacol ethylene ether | |
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| Record name | 1,2-Bis(2-methoxyphenoxy)ethane | |
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| Record name | 1,2-bis(2-methoxyphenoxy)ethane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 1,2 Bis 2 Methoxyphenoxy Ethane and Its Derivatives
Classical Synthetic Approaches for 1,2-Bis(2-methoxyphenoxy)ethane
The traditional methods for synthesizing this compound are primarily centered around well-established condensation reactions, which have been refined over time for improved outcomes.
Williamson Ether Synthesis Adaptations for this compound
The Williamson ether synthesis is a cornerstone in the preparation of ethers, including this compound. wikipedia.orgmasterorganicchemistry.com This SN2 reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org For the synthesis of the title compound, this involves the reaction of guaiacol (B22219) (2-methoxyphenol) with a 1,2-dihaloethane, most commonly 1,2-dibromoethane (B42909) or 1,2-dichloroethane.
The general reaction proceeds by first deprotonating guaiacol with a suitable base to form the more nucleophilic phenoxide. This is followed by the nucleophilic attack of the phenoxide on the 1,2-dihaloethane. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism.
A common adaptation involves the use of a carbonate base, such as potassium carbonate, in a solvent like acetonitrile (B52724). nih.gov In a synthesis for the related compound 1,2-bis(4-methoxyphenoxy)ethane, 4-methoxyphenol (B1676288) was reacted with 1,2-dibromoethane in the presence of anhydrous potassium carbonate in acetonitrile. The mixture was stirred overnight at 338 K to yield the desired product. nih.gov A similar approach can be applied for this compound.
The synthesis of derivatives, such as 1,2-Bis(2-methoxy-6-formylphenoxy)ethane, also utilizes this fundamental reaction, where ortho-vanillin is reacted with 1,2-dibromoethane in the presence of sodium carbonate. researchgate.net
Table 1: Representative Reaction Conditions for Williamson Ether Synthesis of 1,2-Bis(phenoxy)ethane Analogs
| Phenolic Reactant | Dihaloalkane | Base | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| 4-Methoxyphenol | 1,2-Dibromoethane | K₂CO₃ | Acetonitrile | 338 K | 1,2-Bis(4-methoxyphenoxy)ethane | nih.gov |
| o-Vanillin | 1,2-Dibromoethane | Na₂CO₃ | Not Specified | Not Specified | 1,2-Bis(2-methoxy-6-formylphenoxy)ethane | researchgate.net |
Alternative Coupling Strategies for this compound Precursors
Beyond the classical Williamson approach, other coupling strategies can be employed. One such method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). For instance, a derivative, 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane, was synthesized by reacting 2,6-dimethoxyphenol (B48157) with triethylene glycol in acetonitrile using DCC as a catalyst. google.com This reaction was carried out at 85°C for 60 hours. google.com This demonstrates a Mitsunobu-type reaction adaptation for ether formation, providing an alternative to the use of alkyl halides.
Another strategy involves phase-transfer catalysis. In the synthesis of 1,2-bis-(2-nitrophenoxy)-ethane, a phase-transfer catalyst, benzyldimethyllauryl ammonium (B1175870) chloride, was used in a reaction between ethylene (B1197577) glycol and 2-chloronitrobenzene with aqueous sodium hydroxide (B78521). google.com This method is particularly useful when dealing with reactants with different solubilities.
Advanced Synthetic Techniques for Enhanced Yield and Selectivity of this compound
To overcome some of the limitations of classical methods, such as long reaction times and moderate yields, advanced synthetic techniques have been developed.
Microwave-Assisted Synthesis of this compound
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. The application of microwave irradiation can dramatically reduce reaction times for the Williamson ether synthesis from several hours to mere minutes. wikipedia.org For example, syntheses that required refluxing for at least 1.5 hours could be completed in a 10-minute microwave run at 130°C. wikipedia.org This technique has been shown to increase the yield of ethers from a range of 6-29% to 20-55% in various laboratory applications. wikipedia.org In the synthesis of bis(imidazo[1,2-a]pyridine) and bis(imidazo[1,2-a]pyrimidine) derivatives, microwave irradiation at 105°C for 20 minutes provided good to excellent yields. nih.gov This suggests that a similar approach for the synthesis of this compound could lead to significantly improved efficiency.
Table 2: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional (Reflux) | ≥ 1.5 hours | 6-29% | wikipedia.org |
Catalyst-Mediated Routes for this compound Formation
The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis. As mentioned, dicyclohexylcarbodiimide (DCC) has been used as a catalyst for the etherification of a diol with a phenol (B47542). google.com Tertiary amines have also been employed as catalysts in the synthesis of the related compound guaifenesin. researchgate.net
More advanced catalyst systems, such as metal-organic frameworks (MOFs), have been reported for various organic transformations and could potentially be adapted for ether synthesis. For example, MOFs have been used to catalyze the reaction of CO2 with epoxides. unt.edu While not a direct synthesis of this compound, this highlights the potential of novel catalytic systems for related reactions.
Functionalization and Derivatization Strategies of this compound
The core structure of this compound can be functionalized or derivatized to create a wide range of compounds with tailored properties. One example is the introduction of formyl groups onto the aromatic rings, resulting in 1,2-Bis(2-methoxy-6-formylphenoxy)ethane. researchgate.net This is typically achieved by using a substituted phenol, such as ortho-vanillin, in the initial synthesis.
Another derivatization strategy involves modifying the ethylene glycol bridge or the substituents on the phenyl rings. For example, 1,2-bis-(2-nitrophenoxy)-ethane is synthesized using 2-chloronitrobenzene as the starting material. google.com Similarly, fluorinated derivatives like 1,2-Bis(2,2-difluoroethoxy)ethane have been synthesized for applications in battery technology. The synthesis of this compound involves the reaction of 2-(2,2-difluoroethoxy)ethanol. These examples demonstrate that by choosing appropriately functionalized precursors, a diverse library of this compound derivatives can be accessed.
Strategies for Peripheral Modification of this compound
The peripheral modification of this compound allows for the introduction of various functional groups onto the aromatic rings, thereby tuning its chemical and physical properties. A common strategy involves the Williamson ether synthesis, where a dihaloalkane is reacted with substituted phenols.
One notable example is the synthesis of 1,2-Bis(2-methoxy-6-formylphenoxy)ethane. This derivative is prepared by reacting 1,2-dibromoethane with ortho-vanillin in the presence of a base like sodium carbonate. researchgate.net This reaction introduces formyl groups onto the benzene (B151609) rings, which can serve as handles for further chemical transformations.
Another modification involves altering the substitution pattern on the phenoxy ring. For instance, the synthesis of 1,2-bis(4-methoxyphenoxy)ethane is achieved by reacting 1,2-dibromoethane with 4-methoxyphenol in the presence of anhydrous potassium carbonate in acetonitrile. nih.gov Similarly, 1,2-bis(4-methylphenoxy)ethane can be prepared by reacting ethylene dibromide with p-cresol (B1678582) in the presence of sodium hydroxide in ethanol. researchgate.net
These synthetic routes are summarized in the table below:
| Target Compound | Starting Materials | Reagents & Conditions |
| 1,2-Bis(2-methoxy-6-formylphenoxy)ethane | 1,2-Dibromoethane, ortho-Vanillin | Sodium carbonate |
| 1,2-Bis(4-methoxyphenoxy)ethane | 1,2-Dibromoethane, 4-Methoxyphenol | Anhydrous potassium carbonate, Acetonitrile, 338 K |
| 1,2-Bis(4-methylphenoxy)ethane | Ethylene dibromide, p-Cresol | Sodium hydroxide, Ethanol, Reflux |
Synthesis of Chiral Analogues of this compound
The synthesis of chiral analogues of this compound can be achieved by employing chiral starting materials. While direct synthesis of a chiral version of the parent compound is not widely reported, the general synthetic strategies for its derivatives can be adapted.
A primary approach would involve the use of a chiral diol or a chiral dihalide in the Williamson ether synthesis. For instance, reacting two equivalents of guaiacol (2-methoxyphenol) with a chiral 1,2-dihaloethane derivative would yield a chiral diether. The chirality would be centered on the ethane (B1197151) bridge.
Alternatively, employing a chiral phenol in the reaction with 1,2-dibromoethane would also result in a chiral product. The synthesis would follow the established protocols for the achiral analogues, such as the reaction of a substituted phenol with a dihaloalkane in the presence of a base. The key is the introduction of a stereocenter in one of the reactants.
The table below outlines a general strategy for the synthesis of chiral analogues:
| General Approach | Chiral Starting Material | Achiral Co-reactant | Expected Chiral Product |
| Chiral Ethane Bridge | Chiral 1,2-Dihaloethane or Chiral 1,2-Diol | Guaiacol (2-Methoxyphenol) | Chiral this compound analogue |
| Chiral Phenoxy Group | Chiral Substituted Phenol | 1,2-Dibromoethane | Chiral 1,2-Bis(phenoxy)ethane analogue |
Preparation of Polymerizable Monomers from this compound
Derivatives of this compound can serve as precursors for polymerizable monomers. A key example is 1,2-bis(4-methoxyphenoxy)ethane, which is utilized as a material for polyester-resin monomers. nih.govresearchgate.net The synthesis of this compound, as previously described, involves the reaction of 1,2-dibromoethane with 4-methoxyphenol. nih.gov
The resulting diether can then be further functionalized to introduce polymerizable groups. For example, demethylation of the methoxy (B1213986) groups would yield a bisphenol, which is a common monomer for the synthesis of polycarbonates and polyesters. The presence of the flexible ethoxy linker in the monomer backbone can impart specific properties to the resulting polymer.
The synthesis of a potential polymerizable monomer precursor is detailed below:
| Monomer Precursor | Starting Materials | Reagents & Conditions |
| 1,2-Bis(4-methoxyphenoxy)ethane | 1,2-Dibromoethane, 4-Methoxyphenol | Anhydrous potassium carbonate, Acetonitrile, 338 K |
This precursor can then undergo further reactions, such as demethylation, to create a diol monomer suitable for polymerization.
Coordination Chemistry of 1,2 Bis 2 Methoxyphenoxy Ethane As a Ligand
Principles of Ligand Design in 1,2-Bis(2-methoxyphenoxy)ethane
The effectiveness of this compound as a ligand is rooted in its specific molecular architecture, which is conducive to forming stable complexes with metal ions. Key aspects of its design include the chelation effect and the electronic and steric contributions of its methoxy (B1213986) groups.
The arrangement of donor atoms in this compound allows it to act as a multidentate ligand, binding to a central metal ion at multiple points. This simultaneous attachment, known as the chelate effect, results in a more stable complex than would be formed by corresponding monodentate ligands. The flexible ethylene (B1197577) bridge connecting the two phenoxy groups allows the ligand to adopt a conformation that minimizes steric strain and maximizes the stability of the resulting metal complex.
The conformation of the uncomplexed this compound molecule is characterized by a specific spatial arrangement of its constituent parts. In a related compound, 1,2-bis(4-methoxyphenoxy)ethane, the molecule exhibits twofold rotational symmetry, with the axis bisecting the central carbon-carbon bond of the ethane (B1197151) bridge. nih.govresearchgate.net The torsion angle of the O-C-C-O group in this related molecule is approximately 69.45°. nih.govresearchgate.net The two benzene (B151609) rings are not coplanar; in 1,2-bis(4-methoxyphenoxy)ethane, they are inclined to one another by about 64.91°, while in 1,2-bis(o-methoxyphenoxy)ethane, the dihedral angle is 60.6°. nih.govresearchgate.netresearchgate.net This non-planar and flexible conformation is crucial for its ability to coordinate with metal ions of varying sizes and coordination preferences.
The methoxy groups (-OCH₃) positioned on the phenoxy rings play a significant role in the coordinating properties of the ligand. Electronically, the oxygen atoms of the methoxy groups possess lone pairs of electrons, which can be donated to a metal center, thereby increasing the electron density on the metal and stabilizing the complex. This electron-donating effect enhances the ligand's basicity and its affinity for metal ions.
Sterically, the methoxy groups can influence the geometry of the resulting metal complex. Their size and position can create a specific coordination pocket that favors the binding of certain metal ions over others, leading to selectivity. The interplay between these steric and electronic factors is a key determinant of the stability and structure of the complexes formed by this compound.
Complexation with Alkali and Alkaline Earth Metal Ions by this compound
The flexible nature and the presence of multiple donor oxygen atoms make this compound an effective ligand for alkali and alkaline earth metal ions.
For instance, a related ligand, 1-(o-carboxymethoxyphenoxy)-2-(o-hydroxyphenoxy)ethane, forms a complex with potassium where the potassium ion is in a pentagonal antiprism coordination environment. researchgate.net This demonstrates the ability of such ligands to create a well-defined coordination sphere for alkali metals.
This compound and its derivatives are also capable of forming complexes with divalent cations, such as alkaline earth metals (e.g., Mg²⁺, Ca²⁺, Ba²⁺). The higher charge density of these ions compared to alkali metals generally leads to the formation of more stable complexes. The principles of chelation and the electronic contributions of the methoxy groups are also central to the stability of these complexes. The specific coordination number and geometry will depend on the size of the divalent cation.
Coordination of this compound with Transition Metal Ions
The coordination chemistry of this compound extends to transition metal ions. The presence of both "hard" ether oxygen donors and "borderline" phenoxy oxygen donors allows this ligand to coordinate with a range of transition metals that have varying hard-soft acid-base properties.
The coordination can lead to the formation of various complex geometries, including octahedral, tetrahedral, or square planar, depending on the electronic configuration and preferred coordination number of the transition metal ion. The steric and electronic properties of the ligand, particularly the methoxy groups, can influence the spin state and the redox potential of the complexed metal ion. For example, in palladium(II) phosphite (B83602) complexes, it has been observed that steric factors can inhibit the bonding of certain groups, highlighting the importance of steric effects in determining the final structure of the complex. researchgate.net
Diverse Coordination Modes of this compound in Transition Metal Complexes
The flexible nature of the ethylene bridge in this compound, combined with the presence of four potential donor oxygen atoms (two methoxy and two phenoxy), allows for a variety of coordination modes. Ether ligands are generally considered weak σ-donors. The coordination can occur in a monodentate, bidentate, or bridging fashion.
In a monodentate mode, only one of the oxygen atoms coordinates to a metal center. This is less likely for a multidentate ligand like this compound unless significant steric hindrance is present.
A bidentate chelating mode is more probable, where two oxygen atoms from the same ligand molecule bind to a single metal center, forming a stable chelate ring. The most likely chelating modes would involve either the two phenoxy oxygens or one phenoxy and the adjacent methoxy oxygen on one of the aromatic rings. The size of the resulting chelate ring would influence its stability.
Geometrical Preferences in this compound Transition Metal Adducts
The geometry of transition metal adducts with this compound will be dictated by a combination of factors, including the coordination number and preferred geometry of the metal ion, the coordination mode of the ligand, and steric effects from the methoxy groups.
For transition metal complexes, common geometries such as tetrahedral, square planar (for coordination number four), and octahedral (for coordination number six) would be expected. researchgate.net The flexibility of the ligand could allow it to adapt to the preferred coordination geometry of the metal. For instance, in an octahedral complex, the ligand could act as a bidentate chelating ligand, occupying two adjacent coordination sites, or as a bridging ligand linking two metal centers.
Table 1: Crystallographic Data for the Analogous Compound 1,2-bis(4-methoxyphenoxy)ethane
| Parameter | Value |
| Molecular Formula | C₁₆H₁₈O₄ |
| Molecular Weight | 274.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 26.073(4) |
| b (Å) | 5.5538(8) |
| c (Å) | 9.7591(14) |
| β (°) | 102.211(3) |
| Volume (ų) | 1381.2(4) |
| Z | 4 |
| Data sourced from references researchgate.netresearchgate.net |
Spectroscopic Investigations of Metal-1,2-Bis(2-methoxyphenoxy)ethane Interactions
Spectroscopic techniques are crucial for elucidating the nature of the interaction between a metal ion and a ligand. In the case of this compound complexes, several methods would be informative.
Infrared (IR) Spectroscopy: The C-O stretching vibrations of the ether linkages in the free ligand would be expected to shift upon coordination to a metal center. This shift, typically to a lower frequency, is indicative of the donation of electron density from the oxygen atom to the metal, weakening the C-O bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's conformation in solution. Changes in the chemical shifts of the protons and carbons near the coordinating oxygen atoms upon complexation would confirm the binding sites.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the transition metal complexes would reveal information about the d-d transitions of the metal ion. The position and intensity of these bands are sensitive to the coordination environment and can help in determining the geometry of the complex.
Table 2: Expected Spectroscopic Changes Upon Coordination
| Spectroscopic Technique | Observable Change | Interpretation |
| Infrared (IR) | Shift in C-O stretching frequencies | Confirmation of ether oxygen coordination |
| ¹H and ¹³C NMR | Change in chemical shifts of nuclei near oxygen atoms | Identification of binding sites and conformational changes |
| UV-Visible | Appearance of new absorption bands (d-d transitions) | Determination of coordination geometry |
While specific spectroscopic data for metal complexes of this compound are not available, studies on complexes with other flexible ether ligands have demonstrated the utility of these techniques in characterizing the metal-ligand interactions. nih.gov
Coordination Polymers and Metal-Organic Frameworks Incorporating this compound
The ability of this compound to act as a bridging ligand makes it a potential candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.org The flexibility of the ligand can lead to dynamic structures that may respond to external stimuli. rsc.org
Design Principles for Bridging Ligands Based on this compound
The design of CPs and MOFs using flexible ligands like this compound is guided by several principles:
Ligand Flexibility: The conformational freedom of the ethylene bridge allows the ligand to adopt different spatial arrangements, which can lead to the formation of various network structures, from simple one-dimensional chains to complex three-dimensional interpenetrated frameworks. mdpi.comresearchgate.net
Secondary Building Units (SBUs): The combination of the metal ion and the coordinating atoms of the ligand forms a secondary building unit. The geometry of the SBU is a key determinant of the final network topology.
Solvent and Counter-ions: The solvent molecules and counter-ions present during the synthesis can act as templates, influencing the formation of specific crystalline phases. They can also be incorporated into the pores of the framework. rsc.org
The use of flexible ligands can sometimes lead to the formation of amorphous products. However, by carefully controlling the reaction conditions, it is possible to obtain crystalline materials with interesting properties. rsc.org
Synthetic Methodologies for Architectures Featuring this compound Linkers
The synthesis of CPs and MOFs with this compound linkers would likely employ standard techniques used for the preparation of such materials.
Solvothermal/Hydrothermal Synthesis: This is a common method where the metal salt and the ligand are heated in a sealed vessel in the presence of a solvent. The elevated temperature and pressure can promote the crystallization of the desired framework.
Slow Evaporation: A solution containing the metal salt and the ligand is allowed to slowly evaporate at room temperature, leading to the gradual formation of crystals.
Diffusion Method: Solutions of the metal salt and the ligand are carefully layered, and crystallization occurs at the interface as the components slowly diffuse into one another.
The choice of solvent is critical, as it can influence the solubility of the reactants and the stability of the resulting framework. Common solvents include water, ethanol, dimethylformamide (DMF), and acetonitrile (B52724). The pH of the reaction mixture can also play a crucial role in the final product.
Supramolecular Chemistry and Molecular Recognition Properties of 1,2 Bis 2 Methoxyphenoxy Ethane
Host-Guest Chemistry Involving 1,2-Bis(2-methoxyphenoxy)ethane
The arrangement of oxygen atoms in this compound and its analogues creates a pseudo-cavity that can accommodate guest species, a hallmark of host-guest chemistry. The electronic and steric properties of the terminal aromatic rings significantly influence the binding affinity and selectivity of these acyclic hosts.
Binding Selectivity Towards Cations by this compound
While detailed studies on the cation binding of the parent this compound are not extensively documented in publicly available literature, research on its derivatives provides significant insight into its potential for selective cation complexation. A notable example is the derivative 1,2-bis(2-methoxy-6-formylphenoxy)ethane. This compound has been investigated for its ion-binding capabilities, demonstrating the crucial role of the oxygen donor atoms in coordinating with metal ions.
Studies using steady-state fluorescence spectroscopy have explored the interaction of 1,2-bis(2-methoxy-6-formylphenoxy)ethane with sodium ions. The presence of the formyl groups in the ortho position of the methoxy (B1213986) substituents enhances the cation-binding ability of the molecule. These electron-withdrawing groups can influence the conformation of the polyether chain, pre-organizing it for cation chelation and leading to the formation of stable complexes. This behavior is characteristic of open-chain ionophores, which can wrap around cations to form three-dimensional coordination spheres.
Recognition of Neutral Molecules by this compound Derivatives
The ability of this compound derivatives to recognize and bind neutral guest molecules is an area of active research. The aromatic rings of these host molecules can engage in π-π stacking and C-H···π interactions with suitable guest molecules. The methoxy groups can also participate in hydrogen bonding with complementary functionalities on a neutral guest.
While specific examples of neutral molecule recognition by derivatives of this compound are not detailed in the currently available literature, the structural motifs present suggest a high potential for such interactions. The design of more complex derivatives with specific recognition sites could lead to the development of hosts for a variety of neutral organic molecules.
Self-Assembly Phenomena Driven by this compound
The interplay of non-covalent forces in molecules of this compound and its derivatives can lead to spontaneous organization into well-defined supramolecular structures. This self-assembly is a powerful tool for the bottom-up construction of functional nanomaterials.
Directed Self-Assembly of this compound Based Architectures
The principles of molecular recognition can be harnessed to direct the self-assembly of this compound-based components into specific architectures. By modifying the terminal groups of the molecule, it is possible to program the directionality and strength of intermolecular interactions. For instance, the introduction of hydrogen-bonding moieties or metal-coordinating ligands can lead to the formation of one-, two-, or three-dimensional networks.
Although specific examples of directed self-assembly leading to complex architectures for the parent compound are not readily found, the crystal structures of its derivatives provide a blueprint for how such assembly can be achieved. The predictable nature of non-covalent interactions in these systems is a key aspect of crystal engineering, where the aim is to design and synthesize crystalline solids with desired structures and properties.
Non-Covalent Interactions in this compound Assemblies
The solid-state structures of this compound derivatives reveal a rich variety of non-covalent interactions that govern their packing and assembly. X-ray crystallographic studies of the related compound, 1,2-Bis(4-methoxyphenoxy)ethane, show that the molecule adopts a conformation where the two benzene (B151609) rings are significantly inclined to one another. In the crystal, molecules are interconnected through C-H···O hydrogen bonds, forming a three-dimensional network. xylemanalytics.combldpharm.com
The key intermolecular interactions observed in the crystal structure of 1,2-Bis(4-methoxyphenoxy)ethane are detailed in the table below.
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C-H···O | C1-H1B···O1 | 0.96 | 2.60 | 3.453 | 148 |
| C-H···O | C6-H6···O2 | 0.93 | 2.59 | 3.490 | 163 |
| Data from the crystal structure of 1,2-Bis(4-methoxyphenoxy)ethane. xylemanalytics.com |
Similarly, the crystal structure of 1,2-bis(2-methoxy-6-formylphenoxy)ethane shows the two vanillin (B372448) units linked by the ethylene (B1197577) bridge, with the benzene rings inclined at a dihedral angle of 41.6°. This conformation is stabilized by intramolecular and intermolecular contacts.
Ionophore Characteristics of this compound
The ability of this compound and its derivatives to selectively bind and transport ions across membranes is a key feature of their ionophore characteristics. As acyclic ionophores, they offer conformational flexibility, allowing them to adapt to the size and coordination geometry of different cations.
Open-chain ionophores, including polyethylene (B3416737) glycols and their aromatic derivatives like 1,2-bis(2-methoxy-6-formylphenoxy)ethane, are of significant interest due to their versatility in ion binding. Their remarkable capacity for complexing cations is noteworthy given their acyclic and bulky structures. The study of aromatic carbonyl derivatives of glycols, such as 1,2-bis(2-methoxy-6-formylphenoxy)ethane, has been instrumental in understanding the role of specific ions, like sodium, in biological and chemical systems. These molecules can be incorporated into ion-selective electrodes, where their selective binding to a target ion generates a measurable electrical potential, allowing for the determination of the ion's concentration in a sample. While the direct application of the parent this compound in this context is not widely reported, the demonstrated ion-binding capabilities of its derivatives underscore the potential of this class of compounds as effective ionophores.
Mechanisms of Ion Transport Facilitated by this compound
The ability of this compound to facilitate the transport of ions across lipophilic barriers, such as cell membranes or the polymeric membranes of ion-selective electrodes, is rooted in its structural design as an acyclic polyether. Unlike macrocyclic ionophores like crown ethers, which have a pre-formed cavity, this compound exhibits conformational flexibility that allows it to wrap around a target cation.
The mechanism of ion transport is a carrier-mediated process. The key steps are as follows:
Complexation: At the interface of an aqueous phase and a lipophilic membrane phase, the this compound molecule selectively binds with a cation. This interaction is primarily driven by ion-dipole forces between the cation and the oxygen atoms of the two methoxy groups and the two ether linkages. The flexible ethane (B1197151) bridge allows the molecule to adopt a three-dimensional conformation that maximizes these interactions, effectively encapsulating the cation. The benzene rings can also contribute to the stability of the complex through cation-π interactions.
Encapsulation and Lipophilicity: Upon complexation, the exterior of the resulting supramolecular assembly is dominated by the hydrophobic phenyl and ethyl groups of the this compound molecule. This hydrophobic shell shields the charge of the encapsulated cation, enabling the entire complex to partition into and diffuse across the lipophilic membrane.
Decomplexation: At the other side of the membrane, the complex encounters a different aqueous phase, typically with a lower concentration of the target ion. This concentration gradient drives the release of the cation from the this compound carrier molecule.
Carrier Regeneration: After releasing the cation, the free this compound molecule can then diffuse back across the membrane to repeat the transport cycle.
The selectivity of this transport process for a particular cation is determined by several factors, including the size of the cation, its charge density, and the conformational fit within the pseudo-cavity formed by the ionophore. The arrangement of the four oxygen atoms and the steric hindrance from the methoxy and phenyl groups play a crucial role in determining which cation forms the most stable complex.
Applications of this compound in Ion Sensing Methodologies
The selective ion-binding capabilities of this compound make it a potential candidate for use as an ionophore in the fabrication of ion-selective electrodes (ISEs). An ISE is an electrochemical sensor that measures the activity of a specific ion in a solution. The core component of an ISE is an ion-selective membrane that typically contains an ionophore.
When used in an ISE, this compound would be incorporated into a polymeric membrane, often made of polyvinyl chloride (PVC). This membrane separates the sample solution from an internal reference solution containing a fixed concentration of the ion of interest.
The principle of operation is as follows:
Selective Complexation at the Membrane-Sample Interface: At the interface between the sample solution and the ISE membrane, the this compound molecules selectively complex with the target cations.
Phase Boundary Potential: This selective binding process creates a phase boundary potential at the membrane-sample interface. The magnitude of this potential is proportional to the logarithm of the activity of the target ion in the sample solution, as described by the Nernst equation.
The performance of an ISE based on this compound would be characterized by its selectivity, detection limit, response time, and stability. The selectivity is a critical parameter and is quantified by selectivity coefficients, which indicate the preference of the ionophore for the target ion over other interfering ions. While specific experimental data for this compound is not extensively documented in readily available literature, a hypothetical representation of its selectivity for alkali metal cations is presented in the table below, based on the general behavior of similar acyclic polyether ionophores.
Hypothetical Selectivity Coefficients for an ISE Based on this compound
| Interfering Ion (J) | Logarithmic Selectivity Coefficient (log Kpoti,j) |
|---|---|
| Li⁺ | -2.5 |
| Na⁺ | -1.8 |
| K⁺ | -1.0 |
| Rb⁺ | -1.5 |
| Cs⁺ | -2.0 |
(This data is illustrative and based on the expected behavior of acyclic polyethers, not on reported experimental values for this compound.)
The values in the table suggest a potential preference for potassium ions, which is a common characteristic of some acyclic polyether ionophores due to the optimal fit of the K⁺ ion within the pseudo-cavity formed by the coordinating oxygen atoms.
Catalytic Applications and Mechanistic Studies of 1,2 Bis 2 Methoxyphenoxy Ethane Based Systems
1,2-Bis(2-methoxyphenoxy)ethane as a Ligand in Homogeneous Catalysis
Research into the direct application of this compound, also known as guaiacol (B22219) ethylene (B1197577) ether, as a primary ligand in homogeneous catalysis is not extensively documented in publicly available literature. While the guaiacol moiety itself is a subject of interest in catalytic transformations, particularly in the context of lignin (B12514952) valorization, the specific catalytic activities of the bis-ether compound are not well-established.
Role in Transition Metal-Catalyzed Organic Transformations
There is a notable absence of specific studies detailing the use of this compound as a ligand in transition metal-catalyzed organic transformations. The potential of its oxygen donor atoms to coordinate with transition metals suggests it could, in principle, act as a bidentate ligand. However, dedicated research to explore and characterize such catalytic systems is not readily found.
Mechanistic Investigations of this compound-Catalyzed Reactions
Detailed mechanistic studies of reactions catalyzed by this compound are not present in the scientific literature. Such investigations would be contingent on the prior discovery and development of catalytic reactions involving this compound, which have not been reported.
Probing Reaction Intermediates in this compound Catalytic Cycles
There is no available research data on the experimental or spectroscopic probing of reaction intermediates within catalytic cycles that utilize this compound as a ligand or core component.
Theoretical and Computational Studies of 1,2 Bis 2 Methoxyphenoxy Ethane
Molecular Dynamics Simulations and Force Field Development for 1,2-Bis(2-methoxyphenoxy)ethane
Simulation of this compound in Solution and Solid States
Molecular simulations are powerful tools for examining the dynamic behavior of molecules like this compound in different phases. In the solid state, crystallographic studies of a related compound, 1,2-Bis(4-methoxyphenoxy)ethane, reveal a molecule with twofold rotational symmetry. nih.govresearchgate.net The central O-C-C-O torsion angle is approximately 69.45°, and the two benzene (B151609) rings are inclined to one another by about 64.91°. nih.govresearchgate.net In the crystal, the molecules are linked by C-H···O hydrogen bonds, forming a three-dimensional network. nih.govresearchgate.net While specific simulation studies for this compound in solution are not detailed in the provided results, the principles of molecular dynamics would be applied. Such simulations would model the interactions between the solute and solvent molecules, providing information on conformational changes, solvation energies, and transport properties. The flexibility of the central ethane (B1197151) linker and the orientation of the methoxyphenoxy groups would be key aspects to investigate, as these would be influenced by the solvent environment.
Parameterization of Force Fields for this compound Molecular Modeling
Accurate molecular modeling and simulation rely on well-defined force fields, which are sets of parameters describing the potential energy of a system. nih.gov The parameterization of a force field for this compound involves defining atom types, bond lengths, bond angles, dihedral angles, and non-bonded interaction parameters (van der Waals and electrostatic). This process often involves fitting these parameters to reproduce experimental data or high-level quantum mechanical calculations. nih.gov General force fields like GAFF, OPLS, and CGenFF can be used as a starting point, but for specific molecules, re-parameterization may be necessary to improve accuracy. nih.gov The goal is to develop a force field that can reliably predict the conformational preferences and intermolecular interactions of this compound. The development of new approaches, such as end-to-end differentiable molecular mechanics force field construction, allows for more automated and efficient parameterization. choderalab.org Bayesian inference methods are also being explored to systematically optimize force field parameters by incorporating experimental data. chemrxiv.orgchemrxiv.org
Prediction of Reactivity and Interaction Mechanisms for this compound
Computational chemistry offers powerful methods to predict the reactivity and interaction mechanisms of molecules, providing insights that can be difficult to obtain through experimental means alone.
Elucidating Electronic Properties and Reactivity Sites of this compound
The electronic properties of this compound, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), are key to understanding its reactivity. These properties can be calculated using quantum mechanical methods like Density Functional Theory (DFT). The oxygen atoms of the ether and methoxy (B1213986) groups are expected to be regions of high electron density, making them potential sites for electrophilic attack. The aromatic rings can also participate in electrophilic substitution reactions. DFT calculations can be used to predict the most likely sites for reactions such as oxidation. nih.gov For instance, in a study of the related compound 1,2-bis(2,4,6-tribromophenoxy)ethane, DFT was used to investigate its metabolism by cytochrome P450 enzymes, identifying the most probable reaction pathways. nih.gov Similar computational approaches can be applied to this compound to predict its metabolic fate and potential reactive intermediates.
Computational Prediction of Metal-1,2-Bis(2-methoxyphenoxy)ethane Binding Affinities
The ether and methoxy oxygen atoms of this compound make it a potential ligand for metal ions. Computational methods can be employed to predict the binding affinities of this compound with various metals. Techniques such as molecular docking and quantum mechanical calculations can be used to determine the preferred binding sites, coordination geometries, and the strength of the metal-ligand interactions. These calculations can provide valuable information on the thermodynamics and kinetics of complex formation. By calculating the binding energies, it is possible to predict which metal ions will form the most stable complexes with this compound. This information is crucial for applications in areas such as catalysis, separation science, and sensor development.
Table of Predicted Collision Cross Sections
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 275.12778 | 161.6 |
| [M+Na]⁺ | 297.10972 | 168.9 |
| [M-H]⁻ | 273.11322 | 168.3 |
| [M+NH₄]⁺ | 292.15432 | 177.7 |
| [M+K]⁺ | 313.08366 | 166.9 |
| [M+H-H₂O]⁺ | 257.11776 | 153.4 |
| [M+HCOO]⁻ | 319.11870 | 186.2 |
| [M+CH₃COO]⁻ | 333.13435 | 198.4 |
| [M+Na-2H]⁻ | 295.09517 | 167.2 |
| [M]⁺ | 274.11995 | 167.9 |
| [M]⁻ | 274.12105 | 167.9 |
This data is based on predictions from CCSbase. uni.lu
Advanced Spectroscopic and Analytical Characterization Methodologies in 1,2 Bis 2 Methoxyphenoxy Ethane Research
Spectroscopic Techniques for Structural Elucidation of 1,2-Bis(2-methoxyphenoxy)ethane and its Complexes
Spectroscopic methods are fundamental to the characterization of this compound, offering non-destructive ways to probe its chemical structure, bonding, and the subtle changes that occur upon complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. ¹H NMR provides precise information about the chemical environment of hydrogen atoms within the molecule.
In studies of the compound, the proton signals are characteristically observed in specific regions of the spectrum. Research has identified the key chemical shifts for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent. archive.org The methoxy (B1213986) group protons (-OCH₃) typically appear as a sharp singlet, while the ethylene (B1197577) bridge protons (-OCH₂CH₂O-) also produce a singlet, indicating their chemical equivalence. The aromatic protons on the benzene (B151609) rings present as a more complex multiplet due to their varied electronic environments and spin-spin coupling interactions. archive.org
Detailed ¹H NMR spectral data is presented in the table below. While ¹³C and advanced 2D-NMR studies are crucial for unambiguous assignment of all carbon and proton signals and for determining through-bond and through-space correlations, specific data from such studies on this compound are not widely detailed in the surveyed literature.
| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Integration | Solvent |
| Methoxy (-OCH₃) | 3.85 | Singlet | 6H | CDCl₃ |
| Ethylene (-OCH₂CH₂O-) | 4.41 | Singlet | 4H | CDCl₃ |
| Aromatic (Ar-H) | 6.84-7.02 | Multiplet | 8H | CDCl₃ |
Table 1: ¹H NMR Spectral Data for this compound. archive.org
Vibrational Spectroscopy (FT-IR, Raman) for this compound Conformation and Coordination
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and conformational features of this compound.
FT-IR spectroscopy highlights the characteristic vibrational modes of the molecule. The most prominent features in the IR spectrum are the strong absorption bands corresponding to the C-O stretching vibrations of the ether linkages. Two distinct bands are typically observed: one for the aryl-ether (Ar-O-C) and another for the alkyl-ether (C-O-C) bonds. archive.org An absorption peak in the region of 2835 cm⁻¹ has also been noted, corresponding to C-H stretching vibrations. scribd.com These spectral features are sensitive to the molecule's conformation and can shift upon coordination with metal ions, providing valuable insight into the binding mode.
While FT-IR is well-documented, specific Raman spectroscopic studies dedicated to the conformational analysis of this compound were not prevalent in the surveyed scientific literature.
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |
| C-H Stretch | 2835 | IR | scribd.com |
| C-O Stretch (Ether) | 1257 | IR | archive.org |
| C-O Stretch (Ether) | 1124 | IR | archive.org |
Table 2: Key FT-IR Absorption Bands for this compound.
Mass Spectrometry Techniques in this compound Characterization (ESI-MS, MALDI-TOF)
Mass spectrometry (MS) is a powerful analytical tool used to confirm the molecular weight and elemental composition of this compound. This technique is also crucial in identifying the compound when it is present as an impurity in synthetic processes.
In the characterization of impurities during the synthesis of related pharmaceutical compounds, mass spectrometry has been used to identify this compound. The analysis revealed a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 274. scribd.com This value corresponds directly to the calculated molecular weight of the C₁₆H₁₈O₄ formula (274.31 g/mol ), thereby confirming the compound's identity. While the specific ionization method (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI) is not always detailed, the technique provides unequivocal evidence of the compound's molecular mass.
X-ray Diffraction Methodologies for this compound Crystalline Structures
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction of this compound and its Metal Complexes
Single crystal X-ray diffraction provides an unambiguous determination of the molecular structure of this compound. The synthesis and crystal structure of the compound have been reported in the scientific literature, confirming its atomic connectivity and solid-state conformation.
A study published in a Chinese chemical journal detailed the preparation and subsequent crystal structure analysis of 1,2-bis(2'-methoxyphenoxy)ethane. While the specific crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates from this study were not available in the searched English-language databases, the report serves as a key reference confirming that a definitive structural analysis has been performed.
Furthermore, this compound is a crucial precursor for synthesizing larger molecules like polybenzocrown ethers, whose solid-state structures have been determined by X-ray diffraction, indirectly highlighting the structural importance of the parent molecule.
Powder X-ray Diffraction for Polymorphism and Phase Analysis of this compound Derivatives
Powder X-ray Diffraction (PXRD) is a key technique for analyzing crystalline materials, particularly for identifying different polymorphic forms, monitoring phase transitions, and assessing the purity of bulk samples. Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly impact the physical properties of a material.
Despite the utility of this technique, a review of the available scientific literature did not yield specific studies employing powder X-ray diffraction for the investigation of polymorphism or phase analysis of this compound or its simple derivatives. Research in this specific area appears to be limited or not widely published.
Electrochemical Characterization Techniques for this compound Redox Behavior
The redox behavior of this compound, a molecule containing two electroactive methoxyphenoxy groups linked by an ethane (B1197151) bridge, is a key area of investigation. Electrochemical techniques are indispensable for probing the thermodynamics and kinetics of its electron transfer reactions. These methods allow for the precise control of the electrical potential at an electrode surface, driving the oxidation or reduction of the molecule and enabling the study of the resulting species. The structural arrangement of the two redox-active centers within the same molecule raises questions about potential electronic communication between them, which can be effectively addressed through these advanced analytical techniques.
Cyclic Voltammetry Studies of this compound
Cyclic voltammetry (CV) stands as a primary and powerful tool for investigating the redox properties of this compound. This technique involves sweeping the potential of a working electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the electrochemical processes occurring at the electrode-solution interface.
For a compound like this compound, a typical CV experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte to ensure conductivity. The potential is then scanned, typically first in the anodic (positive) direction to probe for oxidation events. The methoxyphenol moieties are susceptible to oxidation, and the potential at which this occurs provides insight into the ease of electron removal. The voltammogram would be carefully examined for the presence of one or two distinct oxidation peaks.
The observation of a single, broad oxidation wave might suggest that the two methoxyphenoxy groups are oxidized independently and at very similar potentials. Conversely, the appearance of two separate, well-defined oxidation peaks would be strong evidence for electronic communication between the two redox centers, where the oxidation of the first group influences the ease of oxidizing the second. The separation between these two peak potentials (ΔEp) would be a quantitative measure of this electronic coupling.
By varying the scan rate, researchers can probe the stability of the electrochemically generated species. If the oxidized form of this compound is stable on the timescale of the CV experiment, a corresponding reduction peak will be observed on the reverse scan, indicating a reversible or quasi-reversible process. The ratio of the cathodic to anodic peak currents (ipc/ipa) approaching unity is indicative of a stable oxidized species.
Hypothetical Cyclic Voltammetry Data for this compound
| Parameter | Hypothetical Value | Interpretation |
| First Anodic Peak Potential (Epa1) | +0.8 V vs. Ag/AgCl | Potential at which the first methoxyphenoxy group is oxidized. |
| Second Anodic Peak Potential (Epa2) | +1.1 V vs. Ag/AgCl | Potential at which the second methoxyphenoxy group is oxidized. |
| Peak Separation (ΔEp) | 0.3 V | Indicates significant electronic communication between the two redox centers. |
| Reversibility (ipc/ipa) | ~0.95 | Suggests the oxidized species are relatively stable on the experimental timescale. |
Note: The data presented in this table is hypothetical and serves to illustrate the type of information that would be obtained from a cyclic voltammetry experiment. Actual experimental values would be dependent on specific conditions such as solvent, electrolyte, and electrode material.
Spectroelectrochemical Methods for this compound Complexes
To gain deeper insight into the identity and electronic structure of the species generated during the redox processes of this compound, particularly when it forms complexes with metal ions or other moieties, spectroelectrochemical methods are employed. These powerful techniques combine the electrochemical control of CV with simultaneous spectroscopic measurements, most commonly UV-Visible or infrared spectroscopy.
In a spectroelectrochemical experiment, the electrochemical cell is designed to allow a light beam to pass through the solution in close proximity to the working electrode surface. As the potential is swept and the compound or its complex is oxidized or reduced, changes in the absorption spectrum are recorded in real-time. This allows for the direct correlation of specific redox events observed in the voltammogram with the appearance or disappearance of spectroscopic features.
For instance, upon oxidation of a this compound complex, new absorption bands might appear in the visible region of the spectrum, which could be attributed to the formation of a radical cation or a dicationic species. The growth and decay of these bands as the potential is cycled would provide definitive evidence for the identity of the electrogenerated species.
Furthermore, spectroelectrochemistry can be used to study the kinetics of follow-up chemical reactions involving the oxidized or reduced forms of the compound. By monitoring the time-dependent changes in the spectra at a fixed potential, the rates of these reactions can be determined.
Hypothetical Spectroelectrochemical Data for a this compound Complex
| Potential (V vs. Ag/AgCl) | Observed λmax (nm) | Assignment |
| 0.0 | 280 | Neutral Complex (π-π* transition of the aromatic rings) |
| +0.9 | 280, 450 | Formation of the radical cation (new charge-transfer band appears at 450 nm) |
| +1.2 | 280, 580 | Formation of the dication (charge-transfer band shifts to 580 nm) |
Note: This table provides a hypothetical example of the data that could be obtained from a UV-Visible spectroelectrochemical experiment on a complex of this compound. The specific wavelengths and assignments would depend on the nature of the complex.
Through the combined application of these advanced electrochemical and spectroelectrochemical methodologies, a comprehensive understanding of the redox chemistry of this compound and its derivatives can be achieved, paving the way for their rational design and incorporation into functional materials and systems.
Applications of 1,2 Bis 2 Methoxyphenoxy Ethane in Advanced Materials Science and Engineering
Design Principles for Polymer Architectures Incorporating 1,2-Bis(2-methoxyphenoxy)ethane Moieties
The deliberate integration of this compound and its derivatives into polymer chains allows for the precise tuning of material properties. The flexible ether linkages and the semi-rigid aromatic components can be leveraged to control chain packing, thermal behavior, and mechanical strength in the resulting polymers.
The this compound moiety can be incorporated into the main chain of polymers, such as polyesters, by first converting it into a dicarboxylic acid derivative. One notable example is the synthesis of polyethylene (B3416737) 1,2-di(o-methoxyphenoxy)ethane-p,p′-dicarboxylate. This polyether-ester is prepared through the polycondensation of the dimethyl ester of 1,2-di(o-methoxyphenoxy)ethane-p,p′-dicarboxylic acid with ethylene (B1197577) glycol. jst.go.jp
Research comparing this polymer with analogues having different substituents on the benzene (B151609) ring (hydrogen or a methyl group instead of a methoxy (B1213986) group) reveals the significant influence of the methoxy group on the polymer's physical properties. The presence of the CH3O- group increases the glass transition temperature (Tg) but lowers the melting point (Tm) compared to the unsubstituted and methyl-substituted versions. jst.go.jp This effect is attributed to the steric hindrance and polarity of the methoxy group, which affects chain mobility and the efficiency of crystal packing. Despite the changes in thermal properties, the polymer retains good fiber-forming capabilities. jst.go.jp The related para-isomer, 1,2-Bis(4-methoxyphenoxy)ethane, is also noted for its use as a monomer in the production of polyester-resins and fire-resistant materials. nih.govresearchgate.net
| Ortho-Substituent on Phenoxy Group | Glass Transition Temperature (Tg) | Melting Point (Tm) | Crystallization Rate |
|---|---|---|---|
| -H (Hydrogen) | Lower | Higher | Fastest |
| -CH₃ (Methyl) | Similar to -H | Lower than -H | Intermediate |
| -OCH₃ (Methoxy) | Higher | Lower than -H and -CH₃ | Slowest |
Side-chain polymerization is a strategy where functional moieties are attached as pendant groups to a polymer backbone, such as a polyacrylate or polysiloxane. mdpi.com This approach decouples the motion of the functional side chains from the polymer main chain, allowing them to self-organize and impart specific properties, like liquid crystallinity. mdpi.com While this is a common and powerful technique for creating functional polymers, specific examples detailing the polymerization of this compound as a side-chain derivative were not prominent in the surveyed research, suggesting this may be a less explored area for this particular compound.
Supramolecular Materials Based on this compound
The ability of the ether and methoxy oxygen atoms in this compound to engage in non-covalent interactions, such as ion-dipole interactions and hydrogen bonding, makes it a candidate for the construction of supramolecular materials where molecules are organized through recognition events rather than covalent bonds.
The formation of self-assembled gels and other soft materials typically relies on specific, directional non-covalent interactions that lead to the creation of a three-dimensional network capable of immobilizing a solvent. While the structural elements of this compound possess the potential for such interactions, detailed studies focusing on its ability to act as a gelator or a primary component in self-assembled soft materials are not widely reported in the current scientific literature.
Derivatives of this compound have been shown to act as open-chain ionophores, which are molecules that can bind and transport ions. researchgate.net For example, 1,2-bis(2-methoxy-6-formylphenoxy)ethane, synthesized from ortho-vanillin, has been investigated for its ability to bind sodium ions. researchgate.net This ion-binding capability is a form of molecular recognition, driven by the coordination of the cation by the oxygen atoms of the ether and methoxy groups. Such ionophores are fundamental to the development of nanostructured assemblies for ion sensing or transport. These molecules have also been used as precursors in the synthesis of complex dienone-ether macrocycles that exhibit diverse molecular and supramolecular structures, highlighting their utility in building larger, functional nano-assemblies. researchgate.net
Role of this compound in Advanced Functional Materials
The incorporation of the this compound structure is a key strategy for developing advanced materials with tailored functions. Its primary roles stem from its influence on polymer properties and its capacity for molecular recognition.
As a main-chain monomer unit, it imparts flexibility and influences thermal characteristics, allowing for the creation of polyether-esters that are suitable for fiber production with specific glass transition and melting temperatures. jst.go.jp A dicarboxy-functionalized derivative of its para-isomer is a component in polyesters that form anisotropic melts, which are essential for processing high-strength fibers and molded articles. google.com Furthermore, related isomers are used as sensitizers in thermal recording materials, demonstrating a role in heat-sensitive functional coatings. nih.govresearchgate.net
In the realm of supramolecular chemistry, derivatives of this compound function as ionophores. researchgate.net This capacity for selective ion binding is critical for applications in chemical sensors, separation membranes, and phase-transfer catalysis, where the recognition and transport of specific ions at the nanoscale are required.
Development of Sensors and Probes Employing this compound
The unique structural characteristics of this compound, featuring two methoxy-substituted phenyl rings linked by a flexible ethylene diether bridge, make it an intriguing platform for the design of specialized sensors and probes. The presence of oxygen atoms with lone pairs of electrons in the ether linkages and methoxy groups provides potential coordination sites for metal ions and other chemical species. This has led to research into its derivatives for applications in chemical sensing, particularly as ionophores in ion-selective electrodes (ISEs) and as components of fluorescent probes.
The fundamental principle behind the use of this compound derivatives in sensing is their ability to selectively bind with specific ions. The spatial arrangement of the oxygen atoms can be tailored through chemical modification to create a cavity that is complementary in size and electronic character to a target ion. This selective binding event can then be transduced into a measurable signal, such as a change in electrical potential or a fluorescent response.
Research in this area has often focused on modifying the basic this compound structure to enhance its binding affinity and selectivity for particular cations. For instance, the introduction of functional groups, such as formyl or carboxyl groups, onto the phenyl rings can significantly influence the ionophoric properties of the molecule. These modifications can alter the electronic environment of the binding sites and impose conformational constraints that favor the complexation of specific ions.
While direct studies on this compound as a sensor are not extensively documented in publicly available literature, the exploration of its derivatives provides strong evidence for its potential in this field. The following table summarizes research findings on sensors and probes developed from closely related bis(phenoxy)ethane derivatives.
| Sensor/Probe Type | Target Analyte(s) | Principle of Detection | Key Findings & Research Highlights |
| Ion-Selective Electrode (ISE) | Potassium ions (K+) | Potentiometric | Bis(crown ether)s, for which this compound is a potential precursor, have been employed as ionophores in K+-selective electrodes, demonstrating the utility of the bis(phenoxy)ethane framework in cation sensing. nih.gov |
| Fluorescent Probe | Sodium ions (Na+) | Fluorescence Spectroscopy | A derivative, 1,2-bis(2-methoxy-6-formylphenoxy)ethane, has been investigated for its interaction with sodium ions, showing changes in its fluorescence properties upon ion binding. |
| Ionophore in Nanosensors | Potassium ions (K+) | Ion Exchange-Based Optical Sensing | Bis(crown ether) neutral ionophores incorporated into nanoemulsion-type ion-selective optodes have shown complex response behaviors, highlighting the importance of the ionophore's chemical structure in sensor design. nih.gov |
Optical and Electronic Material Precursors Based on this compound
The compound this compound serves as a versatile building block for the synthesis of advanced materials with tailored optical and electronic properties. Its aromatic nature, combined with the flexible ether linkages, allows for its incorporation into polymeric structures, leading to materials with desirable characteristics such as high refractive index, specific dielectric properties, and thermal stability.
Furthermore, polymers incorporating phenoxy and ether moieties are of interest for their optical properties. For example, poly(ethylene glycol phenyl ether acrylate) has been investigated for holographic storage applications due to its high refractive index and the ability to form stable gratings. mdpi.com The incorporation of structures similar to this compound into polymer backbones can influence the refractive index and transparency of the resulting materials, making them suitable for applications such as coatings for ophthalmic lenses and in the fabrication of optical waveguides. iaea.org
From an electronic materials perspective, the dielectric properties of polymers are critical for their use as insulators and in the fabrication of capacitors and other electronic components. A novel low-dielectric-loss thermosetting material has been developed by blending poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol) with 1,2-bis(vinylphenyl)ethane. researchgate.net This demonstrates that the integration of bis(phenyl)ethane structures can lead to materials with favorable dielectric constants and low dielectric loss, which are essential for high-frequency applications in modern electronics. The structural similarity of this compound suggests its potential as a component in the formulation of such high-performance dielectric materials.
The following table summarizes the types of materials that have been developed using this compound or its close structural analogs as precursors, along with their key properties and potential applications.
| Material Type | Precursor/Monomer | Key Properties | Potential Applications |
| Thermal Recording Material | 1,2-Bis(4-methoxyphenoxy)ethane | Sensitizer, facilitates energy transfer | Optical data storage, thermal printing |
| Holographic Photopolymer | Ethylene glycol phenyl ether acrylate | High refractive index, stable grating formation | Holographic data storage, optical filters |
| Low-Dielectric-Loss Thermoset | 1,2-Bis(vinylphenyl)ethane blended with a thermosetting poly(phenylene ether) copolymer | Low dielectric constant and loss, good thermal and thermomechanical properties | Insulating materials for high-frequency electronics |
| Polymeric Coatings | Plasma polymerized diethylene glycol dimethyl ether | Hydrophilic, favorable optical properties (refractive index ~1.5) | Coatings for ophthalmic lenses |
Future Research Directions and Interdisciplinary Perspectives on 1,2 Bis 2 Methoxyphenoxy Ethane
Exploration of Novel Synthetic Pathways and Sustainable Methodologies for 1,2-Bis(2-methoxyphenoxy)ethane
The classical Williamson ether synthesis, while foundational, is continually being refined to meet modern standards of efficiency, selectivity, and sustainability. numberanalytics.com Future research on the synthesis of this compound will likely focus on several promising avenues:
Green Chemistry Approaches: A major thrust will be the adoption of greener synthetic routes that minimize hazardous waste and energy consumption. alfa-chemistry.com This includes the use of environmentally benign solvents, or even solvent-free conditions, and the development of recyclable catalysts. alfa-chemistry.comgoogle.com Methodologies like microwave-assisted synthesis and sonochemical reactions are being explored to accelerate reaction times and improve yields for ether compounds. alfa-chemistry.comwikipedia.org
Alternative Reagents: To improve the sustainability profile, researchers are investigating the use of less toxic and more environmentally friendly alkylating agents as alternatives to traditional alkyl halides. numberanalytics.com The catalytic Williamson ether synthesis (CWES) at high temperatures, for instance, can utilize weak alkylating agents like alcohols and carboxylic acid esters. acs.org
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Green Catalysis | Reduced environmental impact, lower energy consumption, potential for catalyst recycling. | Development of heterogeneous and recyclable catalysts. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, shorter reaction times, potentially higher yields. | Optimization of microwave parameters for specific reactants. |
| Phase-Transfer Catalysis | Milder reaction conditions, no need for anhydrous solvents, increased reaction efficiency. | Design of new and more efficient phase-transfer catalysts. |
| Catalytic Williamson Ether Synthesis (CWES) | Use of low-cost, non-carcinogenic alkylating agents, avoidance of salt production. | Optimization of high-temperature and high-pressure conditions. |
Advanced Applications in Bio-Inspired Chemistry and Molecular Devices
The unique structural features of this compound, particularly its flexible ether linkages and aromatic rings, make it a candidate for applications in bio-inspired chemistry and the development of molecular devices.
Biomaterials and Biomedical Devices: Aromatic polyethers like Poly(ether-ether-ketone) (PEEK) are already used in orthopedic and spinal implants due to their biocompatibility and mechanical properties that mimic bone. tandfonline.commdpi.commdpi.comnih.gov Future research could explore the potential of this compound as a building block for novel biocompatible polymers or as a surface modifier for existing medical devices to improve their bio-inertness and reduce inflammatory responses. tandfonline.com
Drug Delivery Systems: The flexible and amphiphilic nature of polyether structures is valuable in creating vehicles for drug delivery. strath.ac.uk Research could focus on incorporating this compound into supramolecular assemblies, such as hydrogels or micelles, for the controlled release of therapeutic agents. acs.org
Molecular Recognition and Sensing: The ether oxygens and aromatic rings of this compound can participate in non-covalent interactions, making it a potential component for molecular sensors. youtube.com By functionalizing the aromatic rings, it may be possible to create receptors that selectively bind to specific ions or small molecules, leading to a detectable signal.
Integration of this compound into Emerging Technologies
The versatility of ether compounds suggests that this compound could be integrated into a range of emerging technologies.
Advanced Polymer Systems: As a monomer or additive, this compound could be used to create high-performance polymers with tailored thermal and mechanical properties. britannica.com Its aromatic content could enhance rigidity and thermal stability, while the ether linkages provide flexibility. Research in this area could lead to new materials for aerospace, electronics, and automotive applications. azom.com
Supramolecular Materials: The ability of aromatic and ether functionalities to engage in self-assembly through non-covalent interactions opens the door to creating "smart" materials. acs.orgnih.govnih.govtue.nlrsc.org These materials could exhibit responsive behaviors to external stimuli such as temperature, light, or chemical environment, finding use in areas like self-healing coatings and adaptive optics. strath.ac.uktue.nl
Energy Storage: Aromatic ethers are being investigated for their potential role in new battery technologies. numberanalytics.com The electrochemical stability and ion-solvating properties of ether linkages are desirable for electrolyte materials in next-generation batteries.
Theoretical Advancements and Multiscale Modeling for this compound Systems
Computational chemistry and modeling will be indispensable tools for accelerating research and gaining a deeper understanding of this compound at the molecular level.
Conformational Analysis: The flexibility of the ethylene (B1197577) glycol linker allows for a multitude of conformational possibilities. Computational methods, such as density functional theory (DFT), can be used to explore the conformational energy landscape and identify the most stable geometries. nih.govaip.orgnih.gov This information is crucial for understanding its physical properties and how it interacts with other molecules.
Predicting Material Properties: Multiscale modeling can bridge the gap between molecular structure and macroscopic material properties. By simulating the interactions between many this compound molecules, researchers can predict properties of bulk materials, such as their mechanical strength, thermal conductivity, and phase behavior. This predictive capability can guide the design of new materials with desired characteristics. chemrxiv.org
Reaction Mechanism Elucidation: Quantum mechanics (QM) calculations can provide detailed insights into the reaction mechanisms of its synthesis. rsc.org By modeling the transition states and intermediates, researchers can better understand the factors that control reaction rates and selectivity, leading to the optimization of synthetic protocols.
| Modeling Technique | Application to this compound | Potential Insights |
| Density Functional Theory (DFT) | Calculating conformational energies and electronic structure. | Identification of stable conformers and reactive sites. |
| Molecular Dynamics (MD) | Simulating the behavior of multiple molecules over time. | Prediction of bulk properties like density and viscosity. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in a solvent environment. | Understanding solvent effects on synthesis and reactivity. |
Challenges and Opportunities in this compound Research
While the future of this compound research is promising, there are challenges to overcome and significant opportunities for innovation.
Challenges:
Selective Synthesis: Achieving high selectivity in the synthesis of unsymmetrical ethers can be challenging, with the potential for side reactions. rsc.org
Scalability: Transitioning novel, lab-scale synthetic methods to industrial-scale production can be difficult and costly. wikipedia.org
Characterization: Fully characterizing the complex conformational landscape and the properties of self-assembled structures requires sophisticated analytical techniques. nih.gov
Opportunities:
Functional Materials: The modular nature of the molecule allows for the straightforward introduction of various functional groups onto the aromatic rings, opening up a vast design space for new materials with unique optical, electronic, or biological properties.
Interdisciplinary Collaboration: The diverse potential applications of this compound will necessitate collaboration between chemists, materials scientists, biologists, and engineers.
Fundamental Science: Studying this relatively simple yet versatile molecule can provide fundamental insights into structure-property relationships in more complex polyether and supramolecular systems.
Q & A
Q. What are the standard synthetic routes for 1,2-Bis(2-methoxyphenoxy)ethane, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution. For example, 1,2-dibromoethane can react with 2-methoxyphenol derivatives under basic conditions (e.g., sodium carbonate) in a polar aprotic solvent like acetone. Optimization involves controlling stoichiometry (e.g., 1:2 molar ratio of dibromoethane to methoxyphenol), temperature (80–100°C), and reaction time (12–24 hrs). Purity is improved by recrystallization from ethanol . Characterization via melting point analysis (391–393 K) and NMR (aromatic protons at δ 7.1–8.0 ppm) ensures structural fidelity .
Q. How is this compound characterized structurally, and what analytical methods are critical?
Single-crystal X-ray diffraction confirms the dihedral angle between benzene rings (~41.6°), while NMR (¹H/¹³C) identifies methoxy (δ ~3.8 ppm) and ethylene bridge protons (δ ~4.3 ppm). FT-IR verifies ether (C-O-C) stretching at ~1250 cm⁻¹. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%) .
Q. What are the primary research applications of this compound in supramolecular chemistry?
The compound serves as a precursor for ionophores and macrocycles due to its flexible ethylene bridge and electron-rich methoxy groups. It binds alkali metal ions (e.g., Na⁺) in fluorescence-based ion-selective studies and forms dienone-ether macrocycles via aldol condensation, enabling host-guest chemistry applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
Yield discrepancies often arise from side reactions (e.g., over-alkylation or hydrolysis). To mitigate this:
- Use anhydrous solvents (e.g., dried acetone) and inert atmospheres.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Optimize base strength (e.g., K₂CO₃ vs. Na₂CO₃) to balance nucleophilicity and side-product formation . Comparative studies using DOE (Design of Experiments) can identify critical factors (e.g., temperature, base equivalence) .
Q. What strategies enhance the flame-retardant efficacy of this compound analogs in composite materials?
Brominated derivatives (e.g., 1,2-bis(pentabromophenyl)ethane) reduce heat release rates (HRR) in polymer composites. Synergistic additives like nanoclay (montmorillonite) improve char formation, while magnesium hydroxide enhances thermal stability. Key metrics include cone calorimetry (total heat release < 100 MJ/m²) and UL-94 vertical burning tests (V-0 rating) .
Q. How does the electronic structure of this compound influence its coordination chemistry with transition metals?
The methoxy groups act as weak Lewis bases, enabling coordination to Cu(II) or Mo(IV) centers. X-ray crystallography of complexes reveals distorted octahedral geometries, with P-P bite angles (~85°) critical for catalytic activity in cross-coupling reactions. DFT calculations (e.g., B3LYP/6-31G*) model charge transfer and orbital interactions .
Methodological Guidance
Q. What experimental precautions are essential when handling this compound in air-sensitive reactions?
- Use Schlenk lines or gloveboxes for moisture-sensitive steps.
- Store under argon with molecular sieves to prevent hydrolysis.
- Monitor for peroxide formation in ether-containing derivatives via KI-starch test strips .
Q. How can researchers validate the purity of synthesized this compound for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
